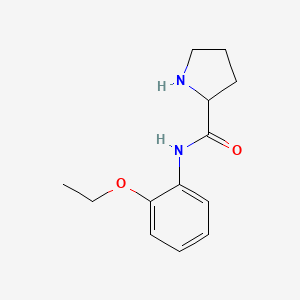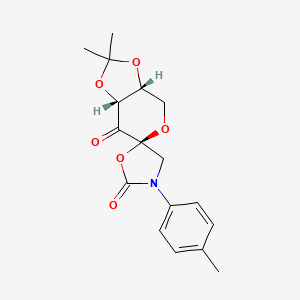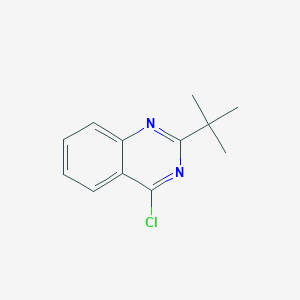
2-(tert-Butyl)-4-chloroquinazoline
Übersicht
Beschreibung
2-(tert-Butyl)-4-chloroquinazoline is a heterocyclic aromatic organic compound. It consists of a quinazoline core substituted with a tert-butyl group at the second position and a chlorine atom at the fourth position. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Wirkmechanismus
Target of Action
Related compounds such as tert-butylhydroquinone have been found to interact with various targets such as hemagglutinin
Mode of Action
For instance, tert-butylhydroquinone has been reported to have antibacterial activity . The exact interaction of 2-(tert-Butyl)-4-chloroquinazoline with its targets and the resulting changes are areas that warrant further investigation.
Biochemical Pathways
For example, tert-butyl groups have been used as probes for NMR studies of macromolecular complexes
Pharmacokinetics
A study on a related compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate (l-44), has been conducted in rats
Result of Action
For instance, tert-butyl groups have been shown to facilitate the deprotection of esters, ethers, carbonates, and carbamates
Action Environment
It’s worth noting that the action of related compounds can be influenced by environmental factors
Biochemische Analyse
Biochemical Properties
This property might influence the interactions of 2-(tert-Butyl)-4-chloroquinazoline with enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of this compound are currently unknown. Compounds with similar structures have been shown to have various effects on cells. For example, tert-butylhydroquinone, a phenolic antioxidant, has been shown to protect hepatocytes against oxidative stress .
Molecular Mechanism
This could potentially lead to the formation of reactive intermediates that could interact with biomolecules, leading to changes in gene expression .
Subcellular Localization
The lipophilicity of a compound can influence its ability to cross cell membranes and localize within different cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloroquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with tert-butyl isocyanide in the presence of a base, followed by chlorination at the fourth position using a chlorinating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-4-chloroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinazoline core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of 2-(tert-Butyl)-4-aminquinazoline or 2-(tert-Butyl)-4-thioquinazoline.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazolines.
Coupling: Formation of biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-4-chloroquinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butyl)-4-fluoroquinazoline
- 2-(tert-Butyl)-4-bromoquinazoline
- 2-(tert-Butyl)-4-iodoquinazoline
Uniqueness
2-(tert-Butyl)-4-chloroquinazoline is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s interaction with biological targets and its overall stability .
Eigenschaften
IUPAC Name |
2-tert-butyl-4-chloroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-12(2,3)11-14-9-7-5-4-6-8(9)10(13)15-11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKKSASKQFKRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Phenylpiperazin-1-YL)methyl]aniline](/img/structure/B3135616.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3135621.png)
![{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3135623.png)
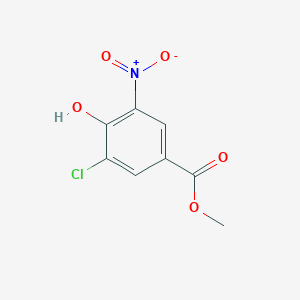
![[(E)-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)amino]thiourea](/img/structure/B3135632.png)
![5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B3135641.png)

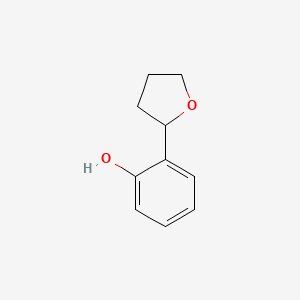
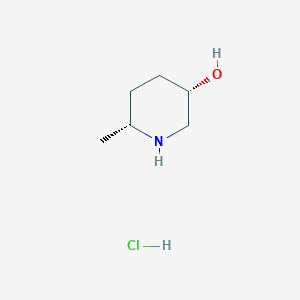
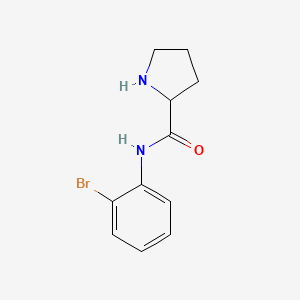
![N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3135679.png)
